molecular formula C8H12N2O2 B135073 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one CAS No. 5423-97-2

5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one

Cat. No. B135073
CAS RN: 5423-97-2
M. Wt: 168.19 g/mol
InChI Key: AHCYODRJLKUEPX-UHFFFAOYSA-N
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Description

The compound "5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Pyrimidines are heterocyclic aromatic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 in the six-membered ring. The ethoxymethyl group at the 5-position and the methyl group at the 2-position on the pyrimidine ring are modifications that can alter the compound's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including cyclization reactions and nucleophilic substitutions. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines involves cyclization of a precursor in the presence of dry HCl in dioxane, followed by nucleophilic substitution of a chloro group with an aromatic amine or phenoxide . Similarly, the synthesis of 5-substituted-2,4-diaminopyrimidines can be accomplished by C5-alkylation or by cyclization, followed by alkylation with specific reagents to afford various regioisomers . Another example is the catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives in an aqueous ethanol medium .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the arrangement of atoms and the conformation of the molecule, can be elucidated using X-ray crystallography and computational methods such as Density Functional Theory (DFT). For example, the structure of a new crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a related compound, has been determined, revealing a planar molecule with a 2,5-diene structure in the pyrimidine ring . The crystal and molecular structures of other pyrimidine derivatives have also been reported, providing insights into their three-dimensional conformation and potential interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and substitution, which are essential for the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring. For instance, the formation of 4-amino-5-aminomethyl-2-methylpyrimidine from specific precursors has been studied, revealing insights into the reaction mechanism and the distribution of isotopes in the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The solubility of related compounds, such as 2,4-dichloro-5-methoxypyrimidine, has been measured in various solvents at different temperatures, providing valuable data for the prediction and correlation of solubility behavior . These properties are influenced by the molecular structure and the nature of the substituents on the pyrimidine ring.

Scientific Research Applications

Structural Analysis and Modification

  • The structure of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a product of methylation of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one, has been analyzed, revealing a planar molecular structure and the formation of centrosymmetric dimers in the crystal structure (Zhukhlistova & Tishchenko, 2001).

Synthesis and Chemical Transformations

  • Efficient methods for synthesizing derivatives of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one have been developed, highlighting the compound's versatility in chemical reactions (Tu Hai-yang, 2009).

Biochemical Interactions

  • A study on Bacillus subtilis growth indicated that 2-Amino-5-ethoxycarbonylpyrimidine-4(3H)-one, a related pyrimidine analog, inhibits bacterial growth, suggesting potential antimicrobial properties (Raugei et al., 1981).

Antiviral Properties

  • Research on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, structurally similar to 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one, showed marked inhibitory effects on retrovirus replication, indicating potential antiviral applications (Hocková et al., 2003).

Analogs with Pharmacological Activity

  • Certain analogs of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one demonstrated analgesic, anti-inflammatory, and immunosuppressive activity in pharmacological examinations (Malinka, Zawisza, & Zajac, 1989).

Drug Synthesis and Modifications

  • A variety of derivatives of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one have been synthesized, showcasing its utility in creating diverse medicinal compounds (Dong, 2010).

properties

IUPAC Name

5-(ethoxymethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-5-7-4-9-6(2)10-8(7)11/h4H,3,5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYODRJLKUEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279554
Record name 5-(ethoxymethyl)-2-methylpyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one

CAS RN

5423-97-2
Record name NSC51127
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC51126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC13143
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(ethoxymethyl)-2-methylpyrimidin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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